1,4-Dihydrocinnoline
CAS No.: 1500-42-1
Cat. No.: VC14322969
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1500-42-1 |
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Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 1,4-dihydrocinnoline |
Standard InChI | InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2 |
Standard InChI Key | SLINOLVLQJDNOR-UHFFFAOYSA-N |
Canonical SMILES | C1C=NNC2=CC=CC=C21 |
Introduction
1,4-Dihydroquinoline is a heterocyclic organic compound characterized by a quinoline backbone with two hydrogen atoms added across the 1,4-positions, resulting in a partially saturated structure. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities and synthetic versatility. Below is a structured overview of its key aspects, supported by research findings from peer-reviewed sources.
Classical Synthesis
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Gould-Jacobs Cyclization: Early methods involved cyclizing anilines with β-keto esters under high-temperature conditions (e.g., diphenyl ether reflux at ~255°C) . This yields 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which are precursors for further functionalization .
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Transition-Metal-Free Approaches: A one-pot cascade cyclization of enaminones with aldehydes produces 1,4-dihydroquinoline derivatives in moderate to good yields (50–85%) .
Asymmetric Synthesis
Recent advances employ iridium-catalyzed partial hydrogenation of 3-ethoxycarbonylquinolines to achieve enantioselective 1,4-dihydroquinolines with up to 99% enantiomeric excess and 1,840 turnover numbers (TONs) . This method is scalable and applicable to complex targets like melatonin receptor modulators .
Table 1: Comparison of Synthetic Methods
Neuroactive Drug Delivery
1,4-Dihydroquinoline derivatives serve as redox-based chemical delivery systems (CDS) for brain-targeted drugs:
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Galantamine CDS: Two strategies—intramolecular alkylation and quinolinium salt coupling—enhance brain delivery of this acetylcholinesterase inhibitor, reducing peripheral side effects .
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GABA Transport: Conjugation with γ-aminobutyric acid (GABA) improves blood-brain barrier penetration, demonstrating altered locomotor activity in mice .
Enzyme Inhibition
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BACE-1 Inhibitors: 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives (e.g., 14e) inhibit β-secretase (IC₅₀ = 1.89 μM), a target for Alzheimer’s disease .
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Anti-Inflammatory Agents: 4-Oxo-N-phenyl derivatives (e.g., 13a) suppress NF-κB signaling, reducing IL-6 and TNF-α levels in acute lung injury and sepsis models .
Table 2: Selected Bioactive Derivatives
Stability and Optimization Challenges
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Oxidative Sensitivity: The 1,4-dihydroquinoline scaffold is prone to oxidation, limiting in vivo utility . Annellated derivatives show improved stability .
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Solubility Issues: Modifications like 3-amido substitutions enhance solubility and antiproliferative effects in cancer cell lines (e.g., HepG2) .
Future Directions
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